molecular formula C8H8N2O2 B1368984 5-cyano-1-methyl-1H-pyrrole-2-acetic acid CAS No. 71290-65-8

5-cyano-1-methyl-1H-pyrrole-2-acetic acid

Cat. No. B1368984
CAS RN: 71290-65-8
M. Wt: 164.16 g/mol
InChI Key: APMOBEWQZBWHBO-UHFFFAOYSA-N
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Patent
US04246176

Procedure details

To a solution of the Grignard reagent prepared from 0.71 g. (31 mmol) of magnesium and 5.3 g. (31 mmol) of 4-bromotoluene in a mixture of 20 ml. of anisole and 5 ml. of tetrahydrofuran was added over five minutes with stirring and heating a solution of 0.98 g. (6.0 mmol) of 5-cyano-1-methylpyrrole-2-acetic acid in a mixture of 5 ml. of anisole and 3 ml. of tetrahydrofuran. The reaction mixture was then heated under reflux (115° C.) for two hours, cooled, and partitioned between ether and dilute aqueous hydrochloric acid. Following a work-up procedure similar to that described for Example 1, there was obtained from the ether phase 60 mg. of purple liquid that contained only a trace of starting cyanoacid, and from the aqueous phase, 1.18 g. (77% yield) of 1-methyl-5-p-toluoylpyrrole-2-acetic acid as a brown solid.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31 mmol
Type
reactant
Reaction Step Two
Quantity
31 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6 mmol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][CH:4]=1.C1([O:16]C)C=CC=CC=1.[C:18]([C:20]1[N:24]([CH3:25])[C:23]([CH2:26][C:27]([OH:29])=[O:28])=[CH:22][CH:21]=1)#N>O1CCCC1>[CH3:25][N:24]1[C:20]([C:18]([C:3]2[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][CH:4]=2)=[O:16])=[CH:21][CH:22]=[C:23]1[CH2:26][C:27]([OH:29])=[O:28]

Inputs

Step One
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
31 mmol
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
31 mmol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Five
Name
Quantity
6 mmol
Type
reactant
Smiles
C(#N)C1=CC=C(N1C)CC(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating a solution of 0.98 g
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
partitioned between ether and dilute aqueous hydrochloric acid
CUSTOM
Type
CUSTOM
Details
there was obtained from the ether phase 60 mg

Outcomes

Product
Name
Type
product
Smiles
CN1C(=CC=C1C(=O)C1=CC=C(C=C1)C)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.